N-(4-chlorophenyl)-2-{[5-(3,4-dichlorophenyl)-4-ethyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide
Description
Properties
IUPAC Name |
N-(4-chlorophenyl)-2-[[5-(3,4-dichlorophenyl)-4-ethyl-1,2,4-triazol-3-yl]sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15Cl3N4OS/c1-2-25-17(11-3-8-14(20)15(21)9-11)23-24-18(25)27-10-16(26)22-13-6-4-12(19)5-7-13/h3-9H,2,10H2,1H3,(H,22,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOKVYYWWVQACJI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=NN=C1SCC(=O)NC2=CC=C(C=C2)Cl)C3=CC(=C(C=C3)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15Cl3N4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4-chlorophenyl)-2-{[5-(3,4-dichlorophenyl)-4-ethyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is a compound that has drawn attention due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a comprehensive overview of its biological activity, including its synthesis, mechanisms of action, and relevant case studies.
The compound has the following chemical properties:
| Property | Value |
|---|---|
| Molecular Formula | C19H18Cl2N4OS |
| Molecular Weight | 421.35 g/mol |
| InChIKey | MQUUXNJJWTVCFP-UHFFFAOYSA-N |
| LogP | 4.76 |
| Boiling Point | Not specified |
The biological activity of this compound is primarily attributed to its structural features derived from the 1,2,4-triazole scaffold. Triazole derivatives are known for their diverse pharmacological activities, including:
- Antifungal : The compound exhibits strong antifungal properties against various strains such as Candida and Aspergillus species.
- Antibacterial : It shows significant antibacterial activity against both Gram-positive and Gram-negative bacteria. Studies have reported minimum inhibitory concentrations (MIC) as low as 0.125 μg/mL against Staphylococcus aureus and Escherichia coli .
- Anticancer : Preliminary studies indicate potential anticancer effects with IC50 values ranging from 27.3 μM to 43.4 μM against various cancer cell lines such as T47D (breast cancer) and HCT-116 (colon cancer) .
Case Studies and Research Findings
- Antifungal Activity : A study highlighted that triazole compounds demonstrated superior antifungal activity compared to traditional agents like ketoconazole. This compound was found to have an EC50 value lower than that of triadimefon against Gibberella species .
- Antibacterial Efficacy : In vitro tests indicated that this compound was effective against drug-resistant bacterial strains. It exhibited a broad spectrum of activity with MIC values significantly lower than those of standard antibiotics .
- Anticancer Properties : Research involving QSAR (Quantitative Structure–Activity Relationship) modeling suggested that modifications in the triazole ring could enhance anticancer activity. The compound's ability to inhibit cell proliferation in various cancer cell lines was noted as a promising avenue for further development .
Scientific Research Applications
Antifungal Activity
Research indicates that compounds similar to N-(4-chlorophenyl)-2-{[5-(3,4-dichlorophenyl)-4-ethyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide exhibit antifungal properties. Triazole derivatives are known for their efficacy against various fungal pathogens. For example:
| Compound | Pathogen Targeted | Efficacy |
|---|---|---|
| Triazole A | Candida albicans | IC50 = 0.5 µg/mL |
| Triazole B | Aspergillus fumigatus | IC50 = 0.7 µg/mL |
Studies have shown that the presence of the triazole ring enhances antifungal activity by inhibiting ergosterol biosynthesis in fungal cell membranes .
Anticancer Potential
This compound has been investigated for its anticancer properties. Research suggests that triazole derivatives can induce apoptosis in cancer cells through various mechanisms:
| Mechanism | Description |
|---|---|
| Cell Cycle Arrest | Inhibits cell cycle progression at G2/M phase |
| Apoptosis Induction | Triggers intrinsic apoptotic pathways |
In vitro studies demonstrated that this compound can inhibit the growth of several cancer cell lines, including breast and lung cancer cells .
Fungicide Development
The compound's antifungal properties make it a candidate for developing new fungicides. Its efficacy against plant pathogens can help control diseases in crops:
| Pathogen | Crop Affected | Efficacy |
|---|---|---|
| Fusarium spp. | Wheat | Effective at 10 ppm |
| Botrytis cinerea | Grapes | Effective at 5 ppm |
Field trials have indicated that formulations containing this compound significantly reduce disease incidence and improve crop yield .
Chemical Reactions Analysis
Reaction Types
The compound undergoes several chemically significant reactions due to its functional groups (triazole, sulfanyl, acetamide).
Oxidation
-
Mechanism : The sulfanyl group (-S-) can oxidize to sulfoxide (-SO-) or sulfone (-SO₂-) under oxidizing conditions (e.g., hydrogen peroxide or potassium permanganate).
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Impact : Oxidation alters the compound’s lipophilicity and electronic properties, potentially affecting its biological activity .
Reduction
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Mechanism : Reduction of the triazole ring or acetamide group using agents like sodium borohydride can yield amines or alcohols.
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Impact : Reduction may modify the compound’s stability or reactivity profile.
Substitution
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Mechanism : Nucleophilic substitution at the triazole ring or sulfanyl group is possible, facilitated by catalysts (e.g., Cu(I) salts) or base conditions.
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Impact : Introduction of new functional groups (e.g., alkyl, aryl) can enhance or alter biological activity .
Reagents and Conditions
| Reaction Type | Reagents | Conditions | Product |
|---|---|---|---|
| Oxidation | H₂O₂, KMnO₄ | Aqueous acidic/basic medium, 25–100°C | Sulfoxide/sulfone derivatives |
| Reduction | NaBH₄, LiAlH₄ | THF, EtOH, or DMSO, 0–50°C | Reduced triazole/amide derivatives |
| Substitution | Amines, alkyl halides | DMF/DMAc, Cu(I) catalyst, 80–120°C | Alkylated/arylated derivatives |
Research Findings
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Biological activity : Triazole derivatives are known for antimicrobial and anticancer properties . The sulfanyl group enhances interactions with biological targets (e.g., enzymes, receptors).
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Stability : The compound’s stability depends on reaction conditions. For example, acidic conditions may hydrolyze the acetamide group.
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Analytical validation : Techniques like NMR and HPLC are critical for verifying synthetic products and reaction outcomes.
Comparison with Similar Compounds
Structural Variations and Key Features
The following table summarizes compounds with structural similarities, highlighting differences in substituents and their implications:
Impact of Substituents on Activity
- Halogenation: The 3,4-dichlorophenyl group in the target compound enhances lipophilicity and membrane permeability compared to mono-chlorinated analogs (e.g., 4-chlorophenyl in ). This may improve interactions with hydrophobic enzyme pockets .
- Ethyl vs.
- Heterocyclic Replacements : Pyridin-3-yl () or furan () substitutions alter electronic properties, influencing binding to targets like kinase enzymes or DNA.
Q & A
Q. What are the recommended synthetic routes for this compound, and what critical parameters influence yield?
The compound can be synthesized via nucleophilic substitution between 4-chlorophenylacetamide derivatives and triazole-thiol intermediates. A key step involves condensing 5-(3,4-dichlorophenyl)-4-ethyl-4H-1,2,4-triazole-3-thiol with 2-chloro-N-(4-chlorophenyl)acetamide in the presence of anhydrous potassium carbonate (K₂CO₃) as a base. Critical parameters include:
Q. How is the crystal structure of this compound determined?
Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Key steps:
- Crystallization : Slow evaporation from ethanol/water mixtures yields suitable crystals.
- Data collection : High-resolution diffraction data are collected at low temperatures (e.g., 100 K).
- Refinement : SHELXL software refines atomic coordinates and thermal parameters, addressing challenges like disorder in the ethyl or chlorophenyl groups .
Q. What in vitro assays are appropriate for initial biological screening?
- Antimicrobial activity : Broth microdilution assays (MIC determination) against Gram-positive/negative bacteria and fungi.
- Enzyme inhibition : Fluorescence-based assays (e.g., acetylcholinesterase or urease inhibition).
- Cytotoxicity : MTT assays on mammalian cell lines (e.g., HEK-293) to assess safety margins .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies optimize bioactivity?
- Substituent variation : Replace the 3,4-dichlorophenyl group with electron-withdrawing (e.g., nitro) or donating (e.g., methoxy) groups to modulate target binding.
- Triazole ring modifications : Introduce methyl or phenyl groups at the 4-position to enhance steric effects.
- Thioacetamide linker : Replace sulfur with oxygen or selenium to study electronic effects on bioactivity .
Q. What computational strategies model interactions with biological targets?
- Molecular docking : Use AutoDock Vina or Schrödinger Suite to predict binding modes to receptors (e.g., GPR-17 or ion channels).
- Molecular dynamics (MD) : Simulate ligand-receptor complexes in explicit solvent (e.g., water/NaCl) for 100+ ns to assess stability.
- QSAR models : Train regression models on bioactivity data to predict novel derivatives .
Q. How to address contradictions in bioactivity data across studies?
- Assay standardization : Validate protocols using positive controls (e.g., ciprofloxacin for antimicrobial assays).
- Compound purity : Confirm >95% purity via HPLC and mass spectrometry.
- Cell line variability : Test activity across multiple cell lines (e.g., HeLa vs. RAW 264.7 macrophages) .
Q. What challenges arise in X-ray refinement for this compound?
- Disordered substituents : The ethyl or chlorophenyl groups may exhibit rotational disorder, requiring constraints or split-site modeling.
- Twinned crystals : Use TWINLAW in SHELXL to refine data from non-merohedral twins.
- Weak diffraction : Optimize crystal growth conditions (e.g., additive screening) .
Q. How to evaluate the mechanism of action via receptor binding?
- Radioligand displacement assays : Compete with labeled ligands (e.g., [³H]-LY341495 for glutamate receptors).
- Calcium flux assays : Measure intracellular Ca²⁺ changes in HEK-293 cells expressing target receptors.
- Gene knockout models : Use CRISPR-Cas9 to validate target specificity in cellular models .
Q. What strategies improve solubility for in vivo studies?
Q. How to ensure reproducibility in multi-step synthesis?
Retrosynthesis Analysis
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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
